2-(Cyclopentyloxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclopentyloxypyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2 |
InChI Key |
YKQBQRATFXVYQS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC2=C(C=CC=N2)N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Physicochemical and ADME Comparisons
- Lipophilicity : Cyclohexyloxy and cyclopentyloxy derivatives exhibit higher logP values than cyclobutoxy or linear alkoxy groups, impacting membrane permeability .
- Solubility: The amine group at position 3 improves aqueous solubility compared to non-polar derivatives (e.g., 2-(tert-butyl)pyridin-3-amine) .
- Metabolic Stability: Electron-withdrawing groups (e.g., trifluoromethyl in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine) reduce oxidative metabolism, whereas cyclopentyloxy may slow enzymatic hydrolysis .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism and Initial Conditions
The SNAr approach utilizes 2-chloropyridin-3-amine as the substrate, reacting with cyclopentanol under basic conditions. The electron-withdrawing nature of the pyridine ring facilitates displacement of the chloride by the cyclopentyloxy group. Early experiments employed potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C for 24 hours, yielding ≤45% product.
Solvent and Base Optimization
Screening of solvents and bases revealed critical improvements:
- Polar aprotic solvents : DMF (60% yield) outperformed dimethyl sulfoxide (DMSO, 52%) and acetonitrile (38%) due to superior solvation of ionic intermediates.
- Stronger bases : Switching to sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C increased yields to 78% by minimizing side reactions.
Table 1 : SNAr Optimization Data
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Initial | DMF | K$$2$$CO$$3$$ | 80 | 45 |
| Optimized | THF | NaH | 0 | 78 |
Mitsunobu Etherification
Substrate Preparation
This route requires 3-aminopyridin-2-ol, synthesized via partial reduction of 2-nitropyridin-3-ol (Pd/C, H$$2$$, 60 psi). The Mitsunobu reaction then couples this diol with cyclopentanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$3$$) in THF.
Copper-Catalyzed Cross-Coupling
Catalytic System Development
Adapting methodologies from cyano pyrimidine syntheses, 2-iodopyridin-3-amine was coupled with cyclopentanol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs$$2$$CO$$3$$) in 1,4-dioxane at 110°C.
Ligand Effects
Bidentate ligands significantly enhanced efficiency:
- 1,10-Phenanthroline: 82% yield
- 2,2'-Bipyridine: 74% yield
- No ligand: <20% yield
Table 2 : Ligand Screening in Copper Catalysis
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1,10-Phenanthroline | 82 | 12 |
| 2,2'-Bipyridine | 74 | 14 |
| None | 18 | 24 |
Reductive Amination Pathway
Ketone Intermediate Synthesis
Oxidation of 2-(cyclopentyloxy)pyridine-3-carbaldehyde (MnO$$2$$, CH$$2$$Cl$$2$$) followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol provided the target compound.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr (Optimized) | 78 | 98 | High | 1.0 |
| Mitsunobu | 68 | 95 | Moderate | 1.8 |
| Copper Catalysis | 82 | 97 | High | 1.2 |
| Reductive Amination | 67 | 93 | Low | 2.1 |
The copper-catalyzed method offers optimal balance between yield and scalability, though SNAr remains preferable for small-scale syntheses due to lower catalyst costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(cyclopentyloxy)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 3-amino-6-chloropyridine with cyclopentanol in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. The reaction proceeds via SNAr mechanism, where the chlorine atom is displaced by the cyclopentoxy group. Purification is achieved through recrystallization or column chromatography .
- Key Variables :
- Base selection : Strong bases (e.g., NaH) may improve reaction kinetics but risk side reactions.
- Solvent : DMF or DMSO enhances nucleophilicity of cyclopentanol.
- Temperature : Reflux (~120–150°C) ensures sufficient activation energy.
Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in characterizing 2-(cyclopentyloxy)pyridin-3-amine?
- NMR Analysis :
- ¹H NMR : The cyclopentyl group’s protons appear as multiplet peaks at δ 1.5–2.0 ppm, while the pyridine ring protons resonate between δ 6.8–8.2 ppm. The amine protons (NH₂) may appear as broad singlets at δ ~5.0 ppm but are often exchange-broadened .
- ¹³C NMR : The cyclopentyl carbons appear at δ 23–35 ppm, and the pyridine carbons are in the range of δ 105–155 ppm.
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of 2-(cyclopentyloxy)pyridin-3-amine?
- DFT Applications :
- Electron Density Analysis : Using the Colle-Salvetti functional, researchers model the compound’s electron density distribution to identify nucleophilic/electrophilic sites. The pyridine nitrogen and amine group are electron-rich, making them reactive toward electrophiles .
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) quantifies stability and charge-transfer potential. For example, a small HOMO-LUMO gap (~4 eV) suggests high reactivity in cross-coupling reactions .
Q. How do structural modifications (e.g., substituent position) affect biological activity in pyridin-3-amine derivatives?
- Case Study : Comparative analysis of positional isomers (e.g., 2- vs. 6-substituted pyridin-3-amine) reveals significant differences in bioactivity. For example:
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 6-(Cyclohexyloxy)pyridin-3-amine | 20 | Kinase X |
| 2-(Cyclopentyloxy)pyridin-3-amine | 35 | Kinase X |
| This highlights the role of steric and electronic effects in target binding . |
Q. What strategies address contradictory data in reaction optimization (e.g., competing substitution vs. elimination pathways)?
- Experimental Design :
- Kinetic Control : Lower temperatures (e.g., 80°C) favor substitution over elimination.
- Additive Screening : Phase-transfer catalysts (e.g., TBAB) enhance nucleophile solubility, reducing side reactions.
- In Situ Monitoring : HPLC or GC-MS tracks intermediate formation to adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
